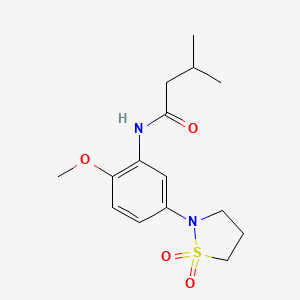
3-(1-(2-(1-メチル-1H-インドール-3-イル)アセチル)ピペリジン-4-イル)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is a known scaffold in medicinal chemistry, and is modified with a piperidin-4-yl group and a 1-methyl-1H-indol-3-yl moiety.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidine-2,4-dione core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. It can be used to study biological pathways and develop new therapeutic agents.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as diabetes, cancer, and inflammatory conditions due to its ability to modulate biological targets.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for use in various applications, including as a precursor for other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or through other methods such as the Biltz synthesis. Once the indole core is obtained, it undergoes acylation to introduce the acetyl group. The piperidin-4-yl group is then attached through a nucleophilic substitution reaction, and the thiazolidine-2,4-dione ring is formed through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidine-2,4-dione ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: : Nucleophilic substitution reactions can be used to modify the piperidin-4-yl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Derivatives with hydroxyl, carboxyl, or other oxygen-containing functional groups.
Reduction: : Reduced forms of the compound with fewer or no carbonyl groups.
Substitution: : Modified piperidin-4-yl derivatives with different substituents.
作用機序
The mechanism by which 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to enzymes and receptors, modulating their activity. The indole moiety may interact with various biological targets, influencing signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
Thiazolidinediones: : These compounds share the thiazolidine-2,4-dione core and are used in the treatment of diabetes.
Indole Derivatives: : Compounds containing the indole ring are common in medicinal chemistry and have various biological activities.
Piperidin-4-yl Derivatives: : These compounds are used in the development of pharmaceuticals and other chemicals.
Uniqueness
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of the thiazolidine-2,4-dione core, the piperidin-4-yl group, and the 1-methyl-1H-indol-3-yl moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other compounds.
特性
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-20-11-13(15-4-2-3-5-16(15)20)10-17(23)21-8-6-14(7-9-21)22-18(24)12-26-19(22)25/h2-5,11,14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEQBRIWKKDDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2555728.png)



![N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2555734.png)




![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)
![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)


